

Spectroscopic Properties of 7-CH-dADP: A Technical Guide

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Compound of Interest

Compound Name: 7-CH-dADP

Cat. No.: B15601527

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Introduction

7-CH-dADP, a deaza-analog of deoxyadenosine diphosphate (dADP), represents a class of modified nucleotides of significant interest in biochemical and pharmacological research. As analogs of endogenous signaling molecules, these compounds are valuable tools for probing the structure and function of nucleotide-binding proteins, such as kinases, polymerases, and purinergic receptors. The substitution of the nitrogen atom at the 7-position of the purine ring with a carbon-hydrogen group alters the molecule's electronic properties, hydrogen bonding capacity, and susceptibility to enzymatic degradation, making it a stable tool for structural and functional studies.

This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to characterize **7-CH-dADP**. While specific experimental data for this particular analog is not widely published, this document outlines the expected spectroscopic properties based on data from the parent molecule, adenosine diphosphate (ADP), and other deazapurine derivatives.^{[1][2]} It also details the generalized experimental protocols for these analyses, aimed at researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds in solution.^{[3][4]} For **7-CH-dADP**, a combination of one-

dimensional (^1H , ^{13}C , ^{31}P) and two-dimensional NMR experiments (like COSY, HSQC, HMBC) would be employed to confirm its identity and conformation.

Predicted NMR Data

The expected chemical shifts for **7-CH-dADP** can be predicted by referencing the known values for adenosine diphosphate and considering the electronic effects of the C-H group replacing the nitrogen at the 7-position. The absence of the nitrogen at position 7 is not expected to cause major shifts in the proton and carbon signals of the ribose moiety but will affect the chemical environment of the purine ring.^[1]

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for **7-CH-dADP**

Atom	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
H2	~8.2	C2: ~152
H8	~8.4	C4: ~148
H1'	~6.1	C5: ~120
H2'	~4.7	C6: ~155
H3'	~4.5	C8: ~140
H4'	~4.3	C1': ~87
H5', 5"	~4.2	C2': ~74
C3': ~70		
C4': ~84		
C5': ~65		

Note: These are predicted values. Actual experimental values may vary based on solvent, pH, and temperature. Data for ADP was referenced from PubChem CID 6022.^[5]

^{31}P NMR would be crucial for confirming the diphosphate chain. Two distinct signals would be expected for the α and β phosphates, typically observed as a doublet and a triplet, respectively,

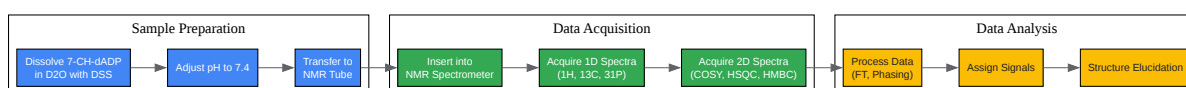
due to P-P coupling.

Experimental Protocol for NMR Analysis

- **Sample Preparation:** Dissolve 5-10 mg of **7-CH-dADP** in 0.5 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or DMSO-d₆.^[6] D₂O is common for nucleic acid NMR as it allows for the observation of exchangeable protons.^[3] The pH of the solution should be adjusted to a physiological value (e.g., 7.4) using dilute NaOD or DCl. A reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is added for chemical shift calibration.^[7]
- **Instrument Setup:**
 - **Spectrometer:** A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and sensitivity.^[7]
 - **Probe:** A cryoprobe can enhance sensitivity, which is particularly useful for dilute samples.
 - **Temperature:** Experiments are typically run at a constant temperature, such as 298 K (25 °C).^[7]
- **Data Acquisition:**
 - **¹H NMR:** A standard one-dimensional proton spectrum is acquired to identify all proton-bearing groups. Water suppression techniques (e.g., presaturation) are often necessary when using D₂O with residual H₂O.
 - **¹³C NMR:** A proton-decoupled ¹³C spectrum provides information on the carbon skeleton. Due to the low natural abundance of ¹³C, longer acquisition times or more concentrated samples may be needed.
 - **³¹P NMR:** A proton-decoupled ³¹P spectrum is acquired to analyze the phosphate groups.
 - **2D NMR:**
 - **COSY (Correlation Spectroscopy):** Identifies proton-proton couplings within the same spin system (e.g., within the ribose sugar ring).^[3]

- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of the carbon signals.[8]
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different structural fragments, such as the base to the sugar.
- Data Processing and Analysis: The acquired data is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts, coupling constants, and signal integrations are then analyzed to confirm the structure of **7-CH-dADP**.

Diagram: NMR Experimental Workflow



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Caption: General workflow for NMR analysis of **7-CH-dADP**.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is used to determine the exact molecular weight of a compound, deduce its elemental formula, and obtain structural information through fragmentation analysis. For modified nucleotides like **7-CH-dADP**, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a common approach.[10][11][12]

Predicted Mass Spectrometry Data

High-resolution mass spectrometry would provide the exact mass of **7-CH-dADP**, confirming its elemental composition. Tandem MS (MS/MS) experiments would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic

fragment ions. The fragmentation of nucleotides typically involves cleavage of the glycosidic bond (loss of the base) and cleavage within the phosphate chain.[\[13\]](#)[\[14\]](#)

Table 2: Predicted m/z Values for **7-CH-dADP** and Key Fragments (Negative Ion Mode)

Ion	Description	Predicted m/z
$[M-H]^-$	Molecular Ion	410.04
$[M-H-PO_3]^-$	Loss of a phosphate group	331.05
$[M-H-H_2P_2O_6]^-$	Loss of diphosphate	251.09
$[Base]^-$	7-deazaadenine fragment	134.06
$[H_2PO_4]^-$	Dihydrogen phosphate	96.97
$[H_3P_2O_7]^-$	Diphosphate	174.95

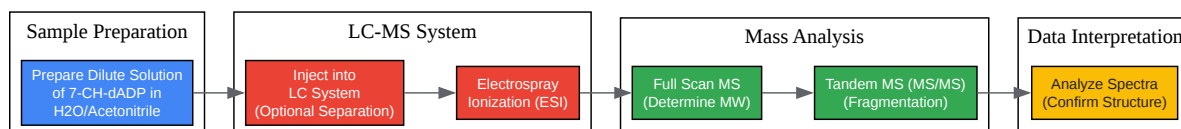
Note: These are predicted monoisotopic masses. The fragmentation pattern can vary with instrument conditions.

Experimental Protocol for Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **7-CH-dADP** (typically in the low micromolar to nanomolar range) in a solvent compatible with ESI, such as a mixture of water and acetonitrile or methanol, often with a small amount of a volatile modifier like formic acid (for positive ion mode) or ammonium acetate (for negative ion mode).[\[15\]](#)[\[16\]](#)
- Instrument Setup:
 - Ionization Source: Electrospray Ionization (ESI) is commonly used for nucleotides due to its soft ionization nature, which keeps the molecule intact.[\[11\]](#)
 - Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, is preferred for accurate mass measurements. A triple quadrupole (QqQ) or ion trap instrument is well-suited for tandem MS experiments.[\[16\]](#)

- Ionization Mode: Both positive and negative ion modes can be used, but negative mode is often preferred for nucleotides due to the acidic phosphate groups.[14]
- Data Acquisition:
 - Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the molecular ion ($[M-H]^-$ or $[M+H]^+$). This provides the molecular weight.
 - Tandem MS (MS/MS): Perform a product ion scan by selecting the molecular ion as the precursor. The precursor ion is fragmented in a collision cell, and the resulting fragment ions are analyzed. This provides structural information.[10]
- Data Analysis: The accurate mass of the molecular ion is used to confirm the elemental formula. The fragmentation pattern is interpreted to verify the connectivity of the base, sugar, and diphosphate moieties.

Diagram: Mass Spectrometry Experimental Workflow



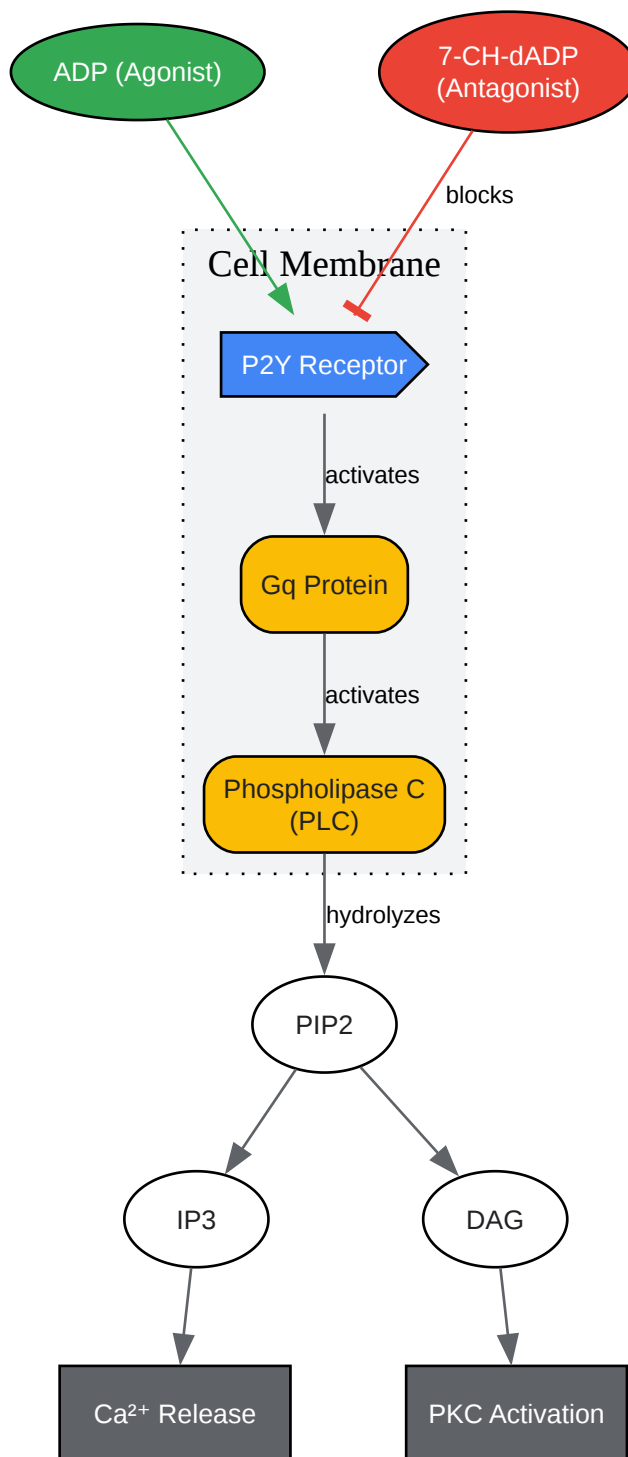
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Caption: General workflow for LC-MS/MS analysis of **7-CH-dADP**.

Hypothetical Biological Signaling Pathway

Modified ADP analogs are often designed to interact with purinergic receptors, such as the P2Y family of G protein-coupled receptors. **7-CH-dADP** could potentially act as an antagonist, blocking the downstream signaling cascade normally initiated by ADP. The diagram below illustrates this hypothetical inhibitory action.

Diagram: Hypothetical Antagonism of a P2Y Receptor by 7-CH-dADP



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Caption: Hypothetical signaling pathway showing **7-CH-dADP** as an antagonist.

Conclusion

The comprehensive characterization of novel nucleotide analogs like **7-CH-dADP** is fundamentally reliant on modern spectroscopic techniques. NMR spectroscopy provides unambiguous structural confirmation and detailed conformational insights, while mass spectrometry offers precise molecular weight determination and verification of structural components through fragmentation analysis. The protocols and expected data presented in this guide serve as a foundational framework for researchers working on the synthesis, characterization, and application of **7-CH-dADP** and similar modified nucleotides. These analytical methods are indispensable for ensuring the purity and structural integrity of such compounds, which is a prerequisite for their use as precise tools in chemical biology and drug discovery.

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